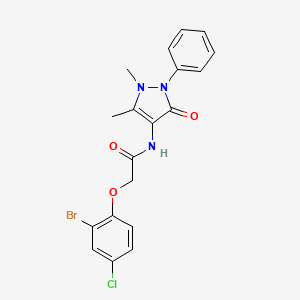![molecular formula C18H27N3O3 B15006131 4-Hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B15006131.png)
4-Hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of multiple functional groups, including a hydroxyl group, a pyridine ring, and a spirocyclic framework. The compound’s intricate structure makes it a subject of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE typically involves multi-step organic reactions. The starting materials often include pyridine derivatives and spirocyclic precursors. Common synthetic routes may involve:
Nucleophilic Substitution Reactions: Pyridine derivatives can undergo nucleophilic substitution to introduce the pyridin-2-ylmethyl group.
Cyclization Reactions: Formation of the spirocyclic framework through cyclization reactions, often catalyzed by acids or bases.
Hydroxylation: Introduction of the hydroxyl group through oxidation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyridine ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction may yield alcohols.
Applications De Recherche Scientifique
4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Binding to cellular receptors and modulating signal transduction pathways.
DNA Interaction: Interacting with DNA and affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-HYDROXY-4,7,7,9,9-PENTAMETHYL-3-[(PYRIDIN-2-YL)METHYL]-1-OXA-3,8-DIAZASPIRO[4.5]DECAN-2-ONE: shares structural similarities with other spirocyclic compounds and pyridine derivatives.
Uniqueness
- The unique combination of functional groups and the spirocyclic framework distinguishes this compound from other similar compounds. Its specific chemical properties and potential biological activities make it a valuable subject of research.
Propriétés
Formule moléculaire |
C18H27N3O3 |
|---|---|
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-hydroxy-4,7,7,9,9-pentamethyl-3-(pyridin-2-ylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one |
InChI |
InChI=1S/C18H27N3O3/c1-15(2)11-18(12-16(3,4)20-15)17(5,23)21(14(22)24-18)10-13-8-6-7-9-19-13/h6-9,20,23H,10-12H2,1-5H3 |
Clé InChI |
HINRDBRRJQFOOK-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2(CC(N1)(C)C)C(N(C(=O)O2)CC3=CC=CC=N3)(C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-2-methoxybenzenesulfonamide](/img/structure/B15006055.png)
![2-{4-[(3-Bromobenzyl)oxy]phenyl}-5-(3-fluorophenyl)-1,3,4-oxadiazole](/img/structure/B15006059.png)
![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15006065.png)
![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-tert-butylbenzenesulfonamide](/img/structure/B15006071.png)
![N-(5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B15006082.png)

![6-Amino-3-(2,4-diethoxyphenyl)-4-(2-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15006101.png)
![1-(4-methylphenyl)-3-phenyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B15006104.png)

![4-{[(3-{[(2E)-4-(1,3-benzodioxol-5-yl)butan-2-ylidene]amino}-2-imino-4-oxo-1,3-thiazinan-6-yl)carbonyl]amino}benzoic acid](/img/structure/B15006109.png)
![1-(furan-2-ylmethyl)-3-hydroxy-5-(3-hydroxyphenyl)-4-[(4-methoxyphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15006110.png)
![ethyl N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]carbamate](/img/structure/B15006117.png)
![N-{4-[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]phenyl}propanamide](/img/structure/B15006124.png)

